molecular formula C13H7ClN4S B5703470 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No. B5703470
M. Wt: 286.74 g/mol
InChI Key: RCBLMWWXZLYFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising results in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In

Mechanism of Action

6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile works by inhibiting the activity of JAK3, which is involved in the signaling pathways of immune cells. JAK3 is required for the activation of T cells, B cells, and natural killer cells, which are involved in the immune response. By inhibiting JAK3, this compound can reduce the activity of these immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system. By inhibiting JAK3, it can reduce the activity of T cells, B cells, and natural killer cells, which are involved in the immune response. This can reduce inflammation and tissue damage in autoimmune diseases. However, this compound may also have effects on other physiological processes, such as hematopoiesis and bone metabolism.

Advantages and Limitations for Lab Experiments

6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has several advantages for lab experiments. It has a well-established synthesis method and has been extensively studied for its potential therapeutic applications. However, this compound may also have limitations in lab experiments. It may have off-target effects on other physiological processes, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to explore its effects on other physiological processes, such as hematopoiesis and bone metabolism. Additionally, there is a need to develop more selective JAK3 inhibitors that can reduce the risk of off-target effects.

Synthesis Methods

The synthesis of 6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form a pyridine intermediate. This intermediate is then reacted with thiourea to form the final product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

6-amino-4-(3-chlorophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications in treating autoimmune diseases. It has been found to inhibit the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of immune cells. By inhibiting JAK3, this compound can reduce the activity of immune cells, thus reducing inflammation and tissue damage in autoimmune diseases.

properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4S/c14-8-3-1-2-7(4-8)11-9(5-15)12(17)18-13(19)10(11)6-16/h1-4H,(H3,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBLMWWXZLYFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=S)NC(=C2C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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